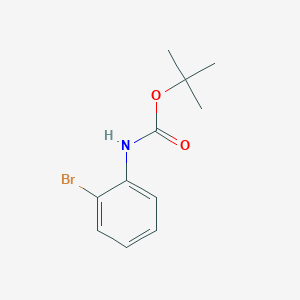

N-(tert-Butoxycarbonyl)-2-bromoaniline

描述

Significance of Ortho-Bromoanilines in Contemporary Organic Chemistry

Ortho-bromoanilines are a class of compounds featuring an aniline (B41778) ring substituted with a bromine atom at the adjacent (ortho) position. This specific arrangement makes them highly important precursors in modern synthetic chemistry. guidechem.com Ortho-substituted anilines are key structural elements in numerous pharmacologically active compounds. nih.gov The bromine atom serves as a versatile functional handle, particularly for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to link the organohalide (the bromoaniline) with an organoboron compound. nih.govresearchgate.net This reaction is widely used due to its mild conditions and tolerance of various functional groups, making it a powerful tool in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. nih.gov Research has demonstrated the successful application of Suzuki-Miyaura coupling on unprotected ortho-bromoanilines to create diverse molecular libraries. nih.govrsc.org Beyond Suzuki reactions, ortho-bromoanilines are also used in other palladium-catalyzed processes, such as the synthesis of quinolines through cross-coupling with cyclopropanols. researchgate.net Their role as intermediates extends to the production of dyes, pigments, and agrochemicals, underscoring their broad significance in industrial and research chemistry. guidechem.com

The Role of the N-tert-Butoxycarbonyl Protecting Group in Amine Functionalization

In multi-step organic syntheses involving polyfunctional molecules, it is often necessary to temporarily block a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. nih.gov The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. wikipedia.orgresearchgate.net It is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which converts the nucleophilic amine into a less reactive carbamate (B1207046). total-synthesis.comontosight.ai

The widespread use of the Boc group is due to its unique stability and cleavage characteristics. researchgate.net Key advantages include:

Stability: The N-Boc group is robust and inert to many reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. nih.govresearchgate.nettotal-synthesis.com

Ease of Removal: Despite its stability, the Boc group is acid-labile and can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgontosight.ai

Orthogonality: Its acidic removal condition makes it "orthogonal" to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.com This orthogonality allows for the selective deprotection of different functional groups within the same molecule, a crucial strategy in complex syntheses like solid-phase peptide synthesis. total-synthesis.com

Recent research has also explored advanced methods for the selective thermal deprotection of N-Boc groups, offering further control in the synthesis and functionalization of amine derivatives. acs.org

Overview of the Research Landscape for N-(tert-Butoxycarbonyl)-2-bromoaniline

This compound is designed to leverage the chemical properties of both the ortho-bromoaniline core and the N-Boc group. By protecting the amine, the compound can undergo selective reactions at the carbon-bromine bond without interference from the nitrogen atom. This makes it an ideal substrate for various cross-coupling reactions.

The research utility of this compound is highlighted in its application for synthesizing more complex intermediates. For instance, it may be used in the synthesis of N-Boc-protected ortho-aryl anilines. sigmaaldrich.com These products can then undergo subsequent coupling reactions with bromoacetylenes to form the corresponding arene-ynamides, which are valuable structures in synthetic chemistry. sigmaaldrich.com In another documented application, this compound reacts with ethyl perfluorooctanoate in the presence of tert-butyllithium, demonstrating its utility in organometallic reactions to form specialized fluorinated compounds. sigmaaldrich.com The presence of the Boc group allows for these transformations, after which it can be cleanly removed to liberate the free amine for further functionalization, such as acylation, alkylation, or participation in condensation reactions.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 78839-75-5 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄BrNO₂ sigmaaldrich.comscbt.com |

| Molecular Weight | 272.14 g/mol sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 110 °C at 0.3 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.342 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.54 sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(2-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBGKDLSIIHUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393753 | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78839-75-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Tert Butoxycarbonyl 2 Bromoaniline

Direct N-Protection of 2-Bromoaniline (B46623)

The introduction of the Boc group onto the nitrogen atom of 2-bromoaniline is a foundational step for its use in further synthetic applications. Methodologies range from conventional base-mediated procedures to advanced catalytic systems designed for efficiency and sustainability.

The standard method for N-tert-butoxycarbonylation involves reacting the amine with di-tert-butyl dicarbonate (B1257347). ontosight.ai This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent like tetrahydrofuran (B95107) (THF). ontosight.ainih.gov Another common approach involves aqueous conditions, using a base like sodium bicarbonate. nih.gov The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. ontosight.ai While effective, these methods can sometimes require extended reaction times or utilize reagents that complicate product purification.

To enhance the efficiency and sustainability of N-Boc protection, various catalytic systems have been developed. These methods often offer milder reaction conditions, shorter reaction times, and improved yields compared to conventional procedures.

Heterogeneous solid acid catalysts provide significant advantages, including ease of separation from the reaction mixture and potential for recyclability. derpharmachemica.com While some clays (B1170129) like Montmorillonite K10 are noted for their effectiveness in the reverse reaction (N-Boc deprotection), other solid acids are highly effective for the protection step. researchgate.netresearchgate.net

One such catalyst is Amberlite-IR 120, a strongly acidic ion-exchange resin. derpharmachemica.com This polymer-based catalyst has demonstrated high efficiency for the N-Boc protection of various anilines under solvent-free conditions at ambient temperatures. The reaction typically proceeds to completion in a matter of minutes, yielding the N-Boc product in excellent yields after simple filtration to remove the reusable catalyst. derpharmachemica.com Zeolites, such as H-BEA, have also been explored as effective solid Brønsted acid catalysts for related transformations. rsc.org

| Catalyst | Substrate | Conditions | Time | Yield (%) |

| Amberlite-IR 120 | Aniline (B41778) | Solvent-free, RT | < 1 min | 99 |

| Amberlite-IR 120 | 4-Bromoaniline | Solvent-free, RT | 2 min | 92 |

| Amberlite-IR 120 | 2-Bromoaniline | Solvent-free, RT | 3 min | 90 |

Data sourced from studies on Amberlite-IR 120 catalysis. derpharmachemica.com

Molecular iodine (I₂) has emerged as a remarkably efficient, mild, and inexpensive catalyst for the N-tert-butoxycarbonylation of a wide array of amines, including anilines. organic-chemistry.orgresearchgate.net This method is often conducted under solvent-free conditions at room temperature, using a catalytic amount of iodine (typically 10 mol %). organic-chemistry.org The protocol is noted for its high chemoselectivity, operational simplicity, and cost-effectiveness. organic-chemistry.orgresearchgate.net

The proposed mechanism involves the activation of di-tert-butyl dicarbonate by iodine, which acts as a mild Lewis acid, rendering the carbonyl group more susceptible to nucleophilic attack by the amine. organic-chemistry.org This approach provides high yields of the desired N-Boc aniline in very short reaction times, often within 30 minutes. organic-chemistry.org

| Substrate | Catalyst Loading | Conditions | Time (min) | Yield (%) |

| Aniline | 10 mol % I₂ | Solvent-free, RT | 30 | 95 |

| 4-Bromoaniline | 10 mol % I₂ | Solvent-free, RT | 30 | 94 |

| 2-Chloroaniline | 10 mol % I₂ | Solvent-free, RT | 30 | 92 |

Data from studies on molecular iodine-catalyzed N-Boc protection. organic-chemistry.org

Ionic liquids (ILs) have been successfully employed as both reaction media and catalysts for N-Boc protection. researchgate.netasianpubs.org Certain ILs can activate the (Boc)₂O reagent, facilitating the reaction with the amine. For instance, the task-specific ionic liquid tetrapropylammonium (B79313) prolinate, [TPA][Pro], has been shown to be an effective reaction medium for the catalyst-free N-Boc protection of various amines at room temperature. asianpubs.org This method produces N-tert-butylcarbamates in excellent yields, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. asianpubs.org

Other studies have reported the use of dicationic ionic liquids, such as [C₆(mpy)₂][CoCl₄]²⁻, which act as highly efficient catalysts under mild, solvent-free conditions. rsc.org These catalytic systems are often superior to previously reported methods in terms of efficiency and ease of product separation. rsc.org

| Catalyst/Medium | Substrate | Conditions | Time (h) | Yield (%) |

| [TPA][Pro] | Aniline | RT, catalyst-free | 0.5 | 96 |

| [TPA][Pro] | Benzylamine | RT, catalyst-free | 0.5 | 98 |

| [C₆(mpy)₂][CoCl₄]²⁻ | Aniline | 50 °C, solvent-free | 0.75 | 97 |

Data from studies on ionic liquid-mediated N-Boc protection. asianpubs.orgrsc.org

The development of "green" synthetic methodologies is a central goal in modern chemistry. For the synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline, several environmentally conscious routes have been established, many of which align with the catalytic methods described above.

Key features of these green routes include:

Solvent-Free Conditions : The use of molecular iodine and certain solid acid or ionic liquid catalysts allows the reaction to be performed without a solvent, significantly reducing volatile organic compound (VOC) emissions. derpharmachemica.comorganic-chemistry.org

Catalyst Recyclability : Heterogeneous catalysts like Amberlite-IR 120 and certain ionic liquids can be easily recovered from the reaction mixture and reused for several cycles, minimizing waste and cost. derpharmachemica.comasianpubs.org

Aqueous Media : Performing the N-Boc protection in water presents a simple, efficient, and eco-friendly alternative. nih.gov Catalyst-free N-tert-butoxycarbonylation of amines in water can produce N-Boc derivatives chemoselectively and in high yields, avoiding the use of hazardous organic solvents. organic-chemistry.org

Mild Reaction Conditions : Many modern catalytic methods operate efficiently at ambient temperature and pressure, reducing energy consumption compared to routes requiring heating. organic-chemistry.orgasianpubs.org

These approaches represent a significant advancement over traditional methods by offering high efficiency while adhering to the principles of green chemistry.

Catalyst-Mediated Approaches for N-Boc Protection

Derivatization from Precursors Bearing the N-Boc Group

The primary precursor for this synthetic route is N-(tert-butoxycarbonyl)aniline, also known as tert-butyl phenylcarbamate. The main challenge lies in directing the electrophilic brominating agent to the sterically more hindered ortho-position over the electronically favored para-position. Research into achieving this regioselectivity has explored various strategies, including the use of specific brominating agents and reaction conditions, as well as the potential for directed metalation.

One common reagent for bromination is N-bromosuccinimide (NBS). While NBS is a versatile reagent for aromatic bromination, its application to N-acylated anilines often results in a mixture of ortho and para isomers, with the para isomer predominating. However, the regioselectivity of NBS bromination can be influenced by factors such as the solvent and the presence of catalysts. For instance, the use of silica (B1680970) gel in conjunction with NBS in a non-polar solvent like carbon tetrachloride has been reported for the selective monobromination of aromatic amines, although this method often favors para-substitution. jcsp.org.pk

A patent describing the ortho-bromination of ortho-alkylated anilines highlights the use of N-bromosuccinimide in an inert solvent. While the substrates are different, this suggests that under specific conditions, NBS can favor ortho-bromination. google.com The reaction conditions, such as temperature and the specific solvent, play a crucial role in determining the isomeric ratio of the products. google.com

Another promising strategy to achieve ortho-selectivity is through directed ortho-metalation (DoM). This technique involves the use of a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as elemental bromine or a milder alternative, to install the bromine atom exclusively at the ortho-position. The N-Boc group, with its carbonyl oxygen, has the potential to act as a directing group by coordinating with the lithium cation. baranlab.orgwikipedia.orgharvard.edu This approach, in theory, offers a highly regioselective route to this compound.

Despite the theoretical potential of these methods, detailed research findings specifically documenting a high-yield, selective synthesis of this compound from N-(tert-butoxycarbonyl)aniline are not extensively reported in the surveyed literature. The challenge of overcoming the inherent para-directing nature of the N-acyl group remains a significant hurdle.

Below is a summary table of general approaches and the key challenges associated with the synthesis of this compound from its N-Boc precursor.

| Synthetic Approach | Brominating Agent/Reagents | Key Challenges | Potential for ortho-Selectivity |

| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS) | Overcoming the strong para-directing effect of the N-Boc group. Formation of isomeric mixtures. | Moderate, highly dependent on reaction conditions (solvent, temperature, catalysts). |

| Directed ortho-Metalation (DoM) | 1. Organolithium reagent (e.g., n-BuLi, s-BuLi) 2. Electrophilic bromine source (e.g., Br2, C2Br2Cl4) | Potential for side reactions, requirement for strictly anhydrous and inert conditions. | High, as the reaction is regiochemically driven by the directing group. |

Further research and optimization of reaction conditions are necessary to develop a robust and high-yielding protocol for the selective ortho-bromination of N-(tert-butoxycarbonyl)aniline.

Reactivity and Transformational Chemistry of N Tert Butoxycarbonyl 2 Bromoaniline

Carbon-Carbon Cross-Coupling Reactions

The carbon-bromine bond in N-(tert-Butoxycarbonyl)-2-bromoaniline is amenable to a host of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for several key palladium-catalyzed transformations.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, provides a direct route to substituted alkynes. scirp.org In the context of this compound, this reaction can be adapted to form arene-ynamides, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other complex molecules. The coupling with bromoacetylenes, however, presents a variation on the typical Sonogashira reaction, which usually employs terminal alkynes. A more direct approach to ynamide synthesis involves the copper-catalyzed N-alkynylation of the corresponding amine derivative with a bromoalkyne. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Product | Yield (%) |

| This compound | Bromoacetylene Derivative | Pd(PPh₃)₄, CuI | Amine | Amine | N-(tert-Butoxycarbonyl)-2-(alkynyl)aniline | Not specified |

Palladium-catalyzed intramolecular cyclization reactions of appropriately substituted derivatives of this compound represent a powerful strategy for the assembly of complex polycyclic systems. divyarasayan.org These reactions often proceed via an intramolecular Heck or other palladium-mediated cyclization pathways. semanticscholar.orgnih.gov For instance, if the aniline (B41778) nitrogen is functionalized with a group containing an alkene or alkyne, an intramolecular carbopalladation followed by reductive elimination can lead to the formation of fused heterocyclic ring systems. divyarasayan.org The regioselectivity of these cyclizations, particularly the competition between exo and endo pathways, can often be controlled by the choice of catalyst, ligands, and reaction conditions. divyarasayan.org

| Substrate | Catalyst | Ligand | Base | Solvent | Product |

| N-alkenyl-N-(tert-Butoxycarbonyl)-2-bromoaniline | Pd(OAc)₂ | PPh₃ | NaOAc | DMF | Fused N-heterocycle |

| N-alkynyl-N-(tert-Butoxycarbonyl)-2-bromoaniline | PdCl₂(PPh₃)₂ | - | Et₃N | MeCN | Fused N-heterocycle |

Related Transition Metal-Catalyzed Coupling Processes

Beyond palladium, other transition metals can also catalyze cross-coupling reactions involving this compound. Nickel catalysts, for example, have emerged as a cost-effective and efficient alternative for various C-C and C-N bond-forming reactions.

Directed Ortho-Metalation and Organometallic Transformations

The N-(tert-butoxycarbonyl) group in this compound can act as a directed metalation group (DMG), facilitating the regioselective deprotonation of the aromatic ring at the position ortho to the nitrogen atom. This strategy opens up avenues for the introduction of a wide range of electrophiles at a specific position.

Regioselective Functionalization via Directed Lithiation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. nih.govrsc.orgresearchgate.netepfl.ch The N-Boc group can direct the lithiation to the C6 position of the aniline ring. However, the presence of the bromine atom at the C2 position introduces the possibility of lithium-halogen exchange. The outcome of the reaction with a strong organolithium base, such as n-butyllithium or sec-butyllithium, will depend on the relative rates of deprotonation at C6 versus lithium-bromine exchange at C2. By carefully controlling the reaction conditions, such as temperature and the choice of organolithium reagent, it is often possible to favor one pathway over the other, leading to regioselective functionalization. Subsequent quenching of the resulting organolithium species with an electrophile allows for the introduction of a variety of substituents at the targeted position. rsc.org

| Substrate | Lithiating Agent | Electrophile (E) | Product |

| This compound | n-BuLi | E⁺ | 2-Bromo-6-E-N-(tert-butoxycarbonyl)aniline or 2-E-N-(tert-butoxycarbonyl)aniline |

Challenges and Specificities in Intramolecular Carbolithiation with N-Boc Protection

The N-tert-butoxycarbonyl (N-Boc) protecting group significantly influences the course of intramolecular carbolithiation reactions. While carbolithiation offers an efficient pathway for constructing new carbon-carbon bonds, the presence of the N-Boc group introduces specific challenges and stereochemical controls. nih.govrsc.org

A primary challenge in any carbolithiation is controlling the high reactivity of the organolithium intermediate to prevent polymerization. rsc.org In intramolecular reactions, the organolithium species must be generated selectively in the presence of the internal alkene. nih.gov The N-Boc group can influence the diastereoselectivity of these reactions. Its ability to form intramolecular chelates with the lithium cation can stabilize the transition state, leading to higher stereocontrol. rsc.org For instance, in related intermolecular reactions, the N-Boc substituent paired with tert-Butyllithium has been shown to provide optimal diastereoselectivity due to the group's chelation capacity with the intermediate benzylic lithium. rsc.org

However, the rigidity of the transition state, which is responsible for high stereochemical control, is crucial. nih.gov The lithium atom coordinates to the remote π-bond, and this internal coordination leaves sites available for interaction with chiral ligands, enabling enantioselective transformations. nih.gov The choice of solvent is also critical; while hydrocarbon/diethyl ether systems are effective, the use of THF can lead to a significant loss of enantioselectivity. nih.gov The specific substrate structure, such as in N-allyl-2-bromoanilines, is a key factor in achieving high enantiofacial selectivity during the ring closure. nih.gov

Reactions with Specific Organometallic Reagents (e.g., tert-Butyllithium)

This compound readily participates in reactions with strong organometallic bases like tert-Butyllithium (t-BuLi). The primary reaction pathway is a bromine-lithium exchange, a common and crucial transformation for aryl bromides. nih.gov This exchange converts the relatively unreactive aryl bromide into a highly reactive aryllithium species, which can then be trapped with various electrophiles.

A documented application of this reactivity is the reaction of this compound with ethyl perfluorooctanoate in the presence of tert-butyllithium. sigmaaldrich.com This transformation results in the formation of the corresponding 1-hydroxy-1H-perfluorooctyl compound, demonstrating the utility of the lithiated intermediate in forming new carbon-carbon bonds with highly functionalized reagents. sigmaaldrich.com

The bromine-lithium exchange reaction using t-BuLi is a key step for creating functionalized aromatic compounds. nih.gov It is important to control the stoichiometry of the organolithium reagent, as an excess can lead to undesired side reactions. nih.gov Tert-Butyllithium is a particularly strong base capable of deprotonating even weakly acidic C-H bonds, and it is known to be pyrophoric, requiring careful handling with air-free techniques. wikipedia.org Reactions are often conducted at very low temperatures to manage its high reactivity. wikipedia.org

| Reagent | Substrate | Product Type | Ref. |

| tert-Butyllithium / Ethyl perfluorooctanoate | This compound | 1-hydroxy-1H-perfluorooctyl compound | sigmaaldrich.com |

Deprotection Strategies of the N-tert-Butoxycarbonyl Group

The removal of the N-tert-butoxycarbonyl (N-Boc) group is a fundamental step in multi-step organic synthesis. The Boc group is valued for its stability in basic and nucleophilic conditions, yet it can be readily cleaved under acidic conditions. nih.govnih.gov

Acid-Catalyzed Deprotection Methods

Acid-catalyzed cleavage is the most common strategy for N-Boc deprotection. A variety of acidic reagents and conditions have been developed to effect this transformation, ranging from strong acids to milder alternatives.

Traditional methods often employ strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in organic solvents like dioxane or ethyl acetate. nih.govrsc.org Other strong protic acids like sulfuric acid and phosphoric acid have also been utilized. semanticscholar.orgmdpi.com Lewis acids, including TiCl₄, SnCl₄, and AlCl₃, are also effective for Boc removal. semanticscholar.org

More recently, milder and more selective methods have been developed. One such method uses oxalyl chloride in methanol, which facilitates deprotection at room temperature in high yields. nih.govrsc.org This system is particularly effective for N-Boc groups attached to aromatic systems, especially those with electron-withdrawing groups, which accelerate the cleavage. nih.gov The mechanism is proposed to be broader than simple in situ generation of HCl. nih.gov Another approach involves using solid acid catalysts, such as H-BEA zeolite, in a continuous flow reactor, which can enhance efficiency and simplify product separation. rsc.org Deep eutectic solvents (DES) containing p-toluenesulfonic acid have also been reported as an efficient and green alternative for N-Boc cleavage at room temperature. mdpi.com

| Reagent/Catalyst | Conditions | Substrate Scope | Ref. |

| Trifluoroacetic Acid (TFA) | DCM | General | rsc.org |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate | General | rsc.org |

| Oxalyl Chloride | Methanol, Room Temperature | Aromatic, Aliphatic, Heterocyclic | nih.govrsc.org |

| Aqueous Phosphoric Acid | THF | General | semanticscholar.org |

| H-BEA Zeolite | THF, 140 °C, Flow Reactor | Aromatic and Aliphatic Amines | rsc.org |

| p-Toluenesulfonic acid (DES) | Room Temperature | Amines, Amino Acid Esters | mdpi.com |

Selective Removal of N-Boc Groups in Polyfunctional Molecules

A significant challenge in synthetic chemistry is the selective deprotection of one functional group in the presence of others that may be sensitive to the reaction conditions. One of the key challenges with acid-catalyzed deprotection of N-Boc groups is achieving selectivity relative to other acid-sensitive functionalities. acs.org

For molecules containing multiple acid-labile groups, the choice of deprotection agent is critical. For instance, standard methods like TFA in DCM or HCl in dioxane might cleave other sensitive groups, such as certain esters. rsc.org The oxalyl chloride/methanol system has demonstrated good functional group tolerance, enabling the deprotection of an N-Boc group on a complex molecule without cleaving a sensitive ester bond. rsc.org

Thermal deprotection in a continuous flow system offers another avenue for selectivity. By controlling the temperature, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group, a difficult transformation using traditional strong-acid methods. acs.org This highlights how reaction conditions can be tuned to differentiate between electronically distinct N-Boc groups within the same molecule. acs.org

In cases where a molecule contains both an N-Boc group and a tert-butyl ester, selective cleavage is particularly challenging as both are acid-labile. While typical acidic conditions often remove both, specialized reagent systems have been developed to achieve selectivity. For example, the CeCl₃·7H₂O-NaI system has been shown to selectively cleave tert-butyl esters while preserving the N-Boc group, reversing the usual selectivity pattern. organic-chemistry.org

Other Significant Chemical Transformations

Beyond the reactions discussed, this compound serves as a versatile building block for various other chemical transformations, primarily leveraging the reactivity of the aryl bromide moiety.

The N-Boc protected amine is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. It is used in Suzuki coupling reactions to form biaryl compounds. sigmaaldrich.com For example, it can be coupled with various boronic acids to synthesize complex N-Boc-protected o-aryl anilines. sigmaaldrich.comsigmaaldrich.com

These elaborated aniline derivatives can then undergo further transformations. A notable example is the coupling reaction with bromoacetylenes to generate arene-ynamides. sigmaaldrich.com This demonstrates a sequential functionalization strategy where the aryl bromide is first used as a handle for C-C bond formation, followed by further reactions on the newly introduced group.

Additionally, N-Boc protected anilines can be directly converted into amides. In a one-pot transformation, N-Boc-protected aniline can react with various Grignard reagents in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to yield the corresponding amides in high yields. nih.gov This method is applicable to N-Boc protected anilines bearing both electron-donating and electron-withdrawing groups. nih.gov

Mechanistic Investigations and Computational Studies on N Tert Butoxycarbonyl 2 Bromoaniline Reactions

Unraveling Reaction Pathways

Mechanistic investigations into reactions of N-(tert-Butoxycarbonyl)-2-bromoaniline primarily focus on transition metal-catalyzed processes, which are fundamental to many of its synthetic applications.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a common substrate in these transformations, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The generally accepted catalytic cycle for these reactions involves a series of fundamental steps: oxidative addition, transmetalation (for cross-coupling reactions) or coordination of an amine followed by deprotonation (for amination), and reductive elimination.

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. illinois.edumdpi.com This is often the rate-determining step and results in the formation of a palladium(II) intermediate. nih.gov For this compound, this step involves the cleavage of the C-Br bond and its addition to the palladium center. The nature of the phosphine (B1218219) ligands on the palladium catalyst is critical, influencing both the rate of oxidative addition and the stability of the resulting organopalladium complex. nih.gov Bulky, electron-rich phosphine ligands can accelerate the oxidative addition step. illinois.edu

Following oxidative addition, in a Suzuki-Miyaura coupling, a transmetalation step occurs where an organoboron reagent transfers its organic group to the palladium center. nih.gov This step is typically facilitated by a base. nih.gov In the case of a Buchwald-Hartwig amination, the amine reactant coordinates to the palladium(II) complex, and subsequent deprotonation by a base generates a palladium amido complex. semanticscholar.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst. iitd.ac.in This step forms the new carbon-carbon or carbon-nitrogen bond.

Kinetic studies on related aryl halides have shown that the nature of the halide and the steric and electronic properties of the phosphine ligands can influence which step is rate-limiting. For instance, with less reactive aryl chlorides, oxidative addition to a monophosphine palladium species can be rate-limiting, whereas for more reactive aryl bromides, the irreversible step might involve a bisphosphine species. illinois.edu

The fundamental reactions in organometallic chemistry provide the framework for understanding the transformations of this compound in the presence of transition metal catalysts. iitd.ac.in The key reaction types include oxidative addition, reductive elimination, migratory insertion, and beta-hydride elimination. bohrium.com

Oxidative Addition : As mentioned, this is often the initiating step where the C-Br bond of this compound adds to a metal center, increasing the metal's oxidation state and coordination number. libretexts.org

Reductive Elimination : This is the product-forming step and is the reverse of oxidative addition. libretexts.org It involves the formation of a new bond between two ligands and their expulsion from the metal center, which is reduced in its oxidation state. iitd.ac.in

Migratory Insertion : This reaction involves the insertion of an unsaturated molecule, such as an alkene or carbon monoxide, into a metal-ligand bond. While less common for direct transformations of the aromatic ring of this compound, it can be relevant in more complex, multi-step catalytic cycles.

Transmetalation : In cross-coupling reactions, this step involves the transfer of an organic group from one metal (e.g., boron in a boronic acid) to the palladium catalyst. nih.gov

Understanding these fundamental steps allows for the rational design of catalysts and reaction conditions to favor desired reaction pathways and suppress unwanted side reactions.

Theoretical and Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level.

Density Functional Theory (DFT) calculations are widely used to model the potential energy surfaces of chemical reactions, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. jst.vn For reactions involving this compound, DFT can be employed to:

Predict Reaction Pathways : By calculating the activation energies for different possible mechanistic steps, DFT can help identify the most favorable reaction pathway. jst.vn

Characterize Transition States : DFT can elucidate the geometry of transition states, providing insights into the factors that control the stereochemistry and regioselectivity of a reaction.

Analyze Ligand Effects : The influence of different ligands on the catalytic activity can be systematically studied by modeling the catalyst with various ligands and calculating their impact on the reaction profile.

For example, DFT studies on related aryl halides in Suzuki-Miyaura couplings have been instrumental in understanding the role of the base and the mechanism of transmetalation. nih.gov Similarly, DFT calculations can be applied to investigate the oxidative addition of this compound to a palladium catalyst, providing insights into the electronic and steric effects of the Boc-protecting group and the bromo substituent on the reaction barrier.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0)L2 | 0.0 |

| Transition State | Oxidative Addition TS | +15.2 |

| Intermediate | Oxidative Addition Product | -5.8 |

The presence of N-Boc rotamers is often observed in NMR spectroscopy, where distinct sets of signals can appear for each conformer. princeton.edu The ratio of these rotamers is dependent on factors such as the steric bulk of adjacent substituents and solvent polarity. Computational methods like DFT can be used to calculate the relative energies of different rotamers and the energy barriers for their interconversion. researchgate.net In this compound, the bulky bromine atom adjacent to the N-Boc group likely influences the preferred conformation. Understanding the rotameric preferences can be crucial, as one rotamer may be more pre-disposed to react in a subsequent step. For instance, in a lithiation reaction, the orientation of the carbonyl group of the Boc moiety could direct the metalation to a specific position. nih.gov

| Compound Type | Rotamer Ratio (Major:Minor) | Experimental Technique | Rotational Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|---|

| N-Boc-2-phenylindoline | 6:1 | VT-NMR | ~11.7 |

| N-Boc-2-phenylpyrrolidine | N/A | VT-NMR / DFT | ~13 (at -78°C) |

| N-Boc-2-phenylpiperidine | N/A | VT-NMR / DFT | ~10 (at -78°C) |

Data adapted from studies on related N-Boc protected heterocycles to illustrate typical values. researchgate.netnih.gov

Advanced Spectroscopic Techniques in Mechanistic Research (e.g., ReactIR Spectroscopy)

Advanced spectroscopic techniques that allow for real-time monitoring of reactions are invaluable for mechanistic studies. ReactIR (Attenuated Total Reflectance Fourier Transform Infrared) spectroscopy is a powerful tool for this purpose. nih.gov It enables the in-situ tracking of the concentrations of reactants, intermediates, and products throughout a reaction by monitoring their characteristic infrared absorptions. researchgate.net

In the context of reactions involving this compound, ReactIR could be used to:

Monitor Reaction Kinetics : By following the disappearance of a reactant peak or the appearance of a product peak over time, detailed kinetic data can be obtained. This information is essential for determining reaction orders and rate constants.

Detect Transient Intermediates : If an intermediate species has a sufficiently long lifetime and a distinct IR signature, it can be detected and its concentration profile monitored. This can provide direct evidence for a proposed reaction mechanism.

Optimize Reaction Conditions : The effect of varying parameters such as temperature, catalyst loading, or reagent concentration can be rapidly assessed, allowing for the efficient optimization of reaction conditions.

For example, in a study on the lithiation of N-Boc-2-phenylpyrrolidine, in situ IR spectroscopy was used to monitor the reaction and identify the optimal conditions, revealing that the slow rotation of the Boc group at low temperatures was a limiting factor. nih.gov A similar approach could be applied to investigate the mechanisms of reactions involving this compound, providing a wealth of information that would be difficult to obtain through traditional offline analysis methods.

Applications of N Tert Butoxycarbonyl 2 Bromoaniline As a Key Synthetic Intermediate

Construction of Heterocyclic Scaffolds for Medicinal Chemistry

The strategic placement of the bromo and Boc-protected amino groups on the aniline (B41778) ring makes N-(tert-butoxycarbonyl)-2-bromoaniline an ideal precursor for the synthesis of a wide array of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

The indole nucleus is a ubiquitous structural motif in a vast number of bioactive natural products and pharmaceuticals. Palladium-catalyzed cross-coupling reactions are prominent methods for indole synthesis, where this compound can be a key starting material. The Larock indole synthesis, for instance, involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. While initially developed for o-iodoanilines, this method has been adapted for the more readily available and cost-effective o-bromoanilines. The Boc-protecting group on the aniline nitrogen can be advantageous in modulating the reactivity and solubility of the substrate during these transformations.

Another powerful palladium-catalyzed method is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne. The resulting 2-alkynyl-N-Boc-aniline can then undergo an intramolecular cyclization to form the indole ring. Furthermore, the Buchwald-Hartwig amination provides a route to N-aryl indoles, where the C-N bond formation is catalyzed by a palladium complex.

The corresponding saturated indoline scaffold can also be accessed from indole precursors. For example, N-(tert-butoxycarbonyl)indoles can be efficiently reduced to N-(tert-butoxycarbonyl)indolines using various reducing agents in the presence of a palladium catalyst.

Table 1: Selected Palladium-Catalyzed Methods for Indole Synthesis Potentially Utilizing N-(tert-Butoxycarbonyl)-2-bromoaniline

| Reaction Name | Description | Key Reagents |

| Larock Indole Synthesis | Palladium-catalyzed heteroannulation of an o-haloaniline and a disubstituted alkyne. | Pd catalyst, alkyne, base |

| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne, followed by cyclization. | Pd catalyst, Cu(I) co-catalyst, alkyne, base |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Pd catalyst, phosphine (B1218219) ligand, base |

The quinoline and pyrroloquinoline ring systems are integral components of many natural products and synthetic compounds with significant biological activities, including antimalarial and antibacterial properties. The synthesis of these scaffolds can be achieved through various strategies, with some potentially involving intermediates derived from this compound.

A notable application is in the construction of the 3H-pyrrolo[2,3-c]quinoline framework. A Brønsted acid-promoted arene-ynamide cyclization has been developed for this purpose. This reaction proceeds through the generation of a highly reactive keteniminium intermediate from an arene-ynamide. The synthesis of the requisite arene-ynamide can start from this compound, which undergoes a coupling reaction with a bromoacetylene. This methodology has been applied to the total synthesis of marinoquinolines A and C, and aplidiopsamine A.

General strategies for quinoline synthesis, such as copper-catalyzed or palladium-catalyzed intermolecular C-N coupling and condensation reactions, could also potentially utilize this compound as the aniline component, reacting with suitable coupling partners like alkenyl iodides or alkynes to build the quinoline core.

While direct and widespread applications of this compound in the synthesis of polysubstituted pyridines and pyrimidines are not extensively documented, its chemical functionalities make it a plausible precursor for such scaffolds through established cross-coupling methodologies.

For the synthesis of polysubstituted pyridines, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. nih.govcore.ac.uk In a hypothetical pathway, this compound could be coupled with a pyridine-boronic acid or a boronic ester derivative to form an N-Boc-2-(pyridin-yl)aniline. Subsequent functionalization of either the aniline or the pyridine ring could lead to polysubstituted derivatives. The palladium-catalyzed Suzuki coupling is known for its broad functional group tolerance, making it suitable for complex substrates. nih.govcore.ac.uk

Similarly, the synthesis of pyrimidine derivatives often relies on the condensation of a three-carbon component with an amidine or a related species. While a direct role for this compound in the primary ring-forming step is not immediately apparent from the literature, it could be incorporated into a substituent that is later attached to a pre-formed pyrimidine ring via a cross-coupling reaction, such as the Stille or Suzuki coupling.

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antibiotic and antitumor properties. mdpi.com The synthesis of the phenazine core typically involves the condensation of an o-phenylenediamine with an o-benzoquinone or a related 1,2-dicarbonyl compound.

Although direct utilization of this compound for phenazine synthesis is not prominently featured in the literature, a plausible synthetic route can be envisioned. One could foresee a strategy where this compound is first converted to an o-phenylenediamine derivative. For instance, a nitration reaction directed to the position adjacent to the bromine, followed by reduction of the nitro group and displacement of the bromine, could yield a substituted o-phenylenediamine. This intermediate could then undergo condensation to form the phenazine ring system. Alternatively, modern cross-coupling methods, such as the Buchwald-Hartwig amination, have been employed in phenazine synthesis by coupling a nitroaniline with a bromo-nitrobenzene derivative, followed by reductive cyclization. semanticscholar.org A similar strategy could potentially be adapted for substrates derived from this compound.

Contribution to Complex Natural Product Synthesis

The utility of this compound extends to the total synthesis of complex natural products, where its role as a versatile building block is crucial for the efficient construction of intricate molecular architectures. The Boc-protecting group is instrumental in these multi-step syntheses, as it can be readily removed under acidic conditions without affecting other sensitive functional groups.

A key example of its application is in the synthesis of the bisindole alkaloid (−)-aspergilazine A. A mild and general protocol for the Larock indole synthesis, which employs a palladium(0)/P(tBu)3 catalyst system, enables the efficient coupling of o-bromoanilines with alkynes at moderate temperatures. This methodology has been successfully applied to the synthesis of structurally complex and synthetically useful tryptophan derivatives, which are precursors to a wide range of indole alkaloids.

Furthermore, intermediates derived from this compound are valuable in the synthesis of N-tert-prenylated indoles, a class of natural products with interesting biological activities. The direct N-tert-prenylation of indoles can be challenging, and a common synthetic route involves a multi-step sequence starting from an indoline. The development of more direct methods, potentially involving palladium-catalyzed C-H functionalization, could benefit from starting materials like this compound.

Role in Pharmaceutical Intermediate Synthesis and Drug Lead Development

In the pharmaceutical industry, intermediates are chemical compounds that serve as the building blocks for the synthesis of active pharmaceutical ingredients (APIs). This compound is a valuable intermediate due to its utility in constructing molecular scaffolds found in a variety of drug candidates. sigmaaldrich.com

One important class of intermediates that can be prepared from 2-bromo-anilines are N-Boc-protected anthranilic acid tert-butyl esters. A two-step procedure involving a directed ortho-lithiation of the N-Boc-2-bromoaniline followed by carboxylation provides these diprotected anthranilic acid derivatives. These compounds are useful in the synthesis of more complex molecules, including potential anticancer agents. For example, they have been used in the preparation of bromobenzo[h]quinazolin-4(3H)-ones, which have shown significant cytotoxic activity against human colon cancer cell lines.

The directed ortho-lithiation strategy has also been applied in the synthesis of pharmaceutically relevant compounds such as the dopamine D-2 antagonist (S)-6-amino-5-bromo-2,3-dimethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide. This highlights the utility of substituted anilines, including those protected with a Boc group, in the regioselective synthesis of drug candidates.

The development of new antiviral and anticancer drugs often involves the synthesis of novel heterocyclic compounds. Given the versatility of this compound in constructing indole, quinoline, and other heterocyclic systems, it represents a key starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Utility in Agrochemical and Advanced Materials Synthesis

This compound serves as a pivotal intermediate in the synthesis of complex organic molecules, leveraging its dual functionality of a protected amine and a reactive aryl bromide. The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and allows for precise control over reaction sequences, while the bromine atom provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. These characteristics make it a valuable building block in the development of novel agrochemicals and advanced functional materials.

Applications in Agrochemical Synthesis

The structural motif of a substituted aniline is a core component in numerous biologically active compounds used in agriculture, including herbicides and fungicides. This compound is a key precursor for constructing complex heterocyclic systems that are often responsible for the desired biological activity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are essential tools in modern agrochemical discovery and development, and this compound is an ideal substrate for such transformations. nih.govresearchgate.net

While specific commercial agrochemicals derived directly from this intermediate are not extensively detailed in public literature, its utility is demonstrated in the synthesis of molecular scaffolds known to possess pesticidal properties. For example, the 2-bromoaniline (B46623) core can be elaborated into quinazolines, benzothiazoles, or pyrazoles—heterocyclic systems found in a variety of herbicides and fungicides. gsconlinepress.comnih.govmdpi.com The Boc-protected amine allows for the initial construction of a desired molecular framework via reactions at the bromine site. Subsequent removal of the Boc group under acidic conditions unmasks the aniline functionality, which can then be used for further annulation or substitution reactions to complete the synthesis of the target agrochemical.

The strategic importance of this intermediate lies in its ability to introduce a substituted amino-phenyl group in a controlled manner, which is crucial for tuning the efficacy, selectivity, and environmental profile of the final active ingredient.

Table 1: Representative Reactions for Agrochemical Scaffolds

| Reaction Type | Reactant | Catalyst/Reagents | Resulting Scaffold Type | Potential Agrochemical Class |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biphenyl Amines | Herbicides, Fungicides |

| Buchwald-Hartwig Amination | Secondary Amine/Amide | Pd Catalyst, Ligand (e.g., BINAP), Base | N,N'-Disubstituted Phenylenediamines | Fungicides |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | 2-Alkynylanilines | Precursors to Indoles/Quinolines |

Applications in Advanced Materials Synthesis

The synthesis of advanced materials, particularly for organic electronics, relies on the precise construction of conjugated organic molecules and polymers. This compound is an important precursor for creating these materials, such as functionalized polyanilines and components for Organic Light-Emitting Diodes (OLEDs). uniss.itcnrs.fr

Conductive Polymers: Polyaniline (PANI) is one of the most studied conductive polymers due to its high conductivity, stability, and ease of synthesis. nih.govresearchgate.net However, unsubstituted PANI suffers from poor solubility, which hinders its processability. Introducing substituents onto the polymer backbone can improve solubility and modulate its electronic properties. This compound can be used to synthesize soluble, functionalized oligoanilines or polyanilines. The Boc group ensures solubility during the synthesis and purification steps. The polymer chain can be built through reactions like Buchwald-Hartwig or Suzuki coupling. For instance, polymerization of the deprotected form, 2-bromoaniline, can yield poly(2-bromoaniline), which can be further functionalized. mdpi.com The Boc-protected monomer allows for a more controlled synthesis of well-defined oligomers that, after deprotection, can serve as conductive or semi-conductive materials in applications like sensors, anti-corrosion coatings, and flexible electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs): OLED technology is built upon multiple layers of specialized organic materials, including hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers (EMLs). cnrs.frwisc.edu The performance of these devices depends heavily on the chemical structure and electronic properties of these materials. This compound serves as a versatile building block for synthesizing the complex, often heterocyclic, molecules used in OLEDs. uniss.it Through cross-coupling reactions, the 2-bromoaniline core can be linked to other aromatic or heterocyclic units to create large, conjugated systems. These systems are designed to have specific HOMO/LUMO energy levels for efficient charge injection and transport, as well as high thermal stability and the ability to form stable amorphous films.

Table 2: Synthesis of Precursors for Organic Electronic Materials

| Material Class | Synthetic Strategy | Key Intermediate | Function in Device |

|---|---|---|---|

| Oligoanilines/Polyanilines | Iterative Buchwald-Hartwig Coupling | Boc-protected anilines | Conductive Films, Sensor Elements |

| Hole-Transport Materials (HTMs) | Suzuki or Buchwald-Hartwig Coupling | Triarylamine derivatives | Hole-Transporting Layer (HTL) |

| Emissive Materials | Multi-step synthesis involving C-C and C-N coupling | Complex Heterocyclic Systems | Emissive Layer (EML) |

Research on Derivatives and Analogues of N Tert Butoxycarbonyl 2 Bromoaniline

Positional Isomers: N-(tert-Butoxycarbonyl)-3-bromoaniline and N-(tert-Butoxycarbonyl)-4-bromoaniline

The position of the bromine atom on the aniline (B41778) ring significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity in synthetic transformations. The meta- (3-bromo) and para- (4-bromo) isomers of N-(tert-butoxycarbonyl)-bromoaniline serve as crucial building blocks in their own right, often for accessing different substitution patterns in target molecules compared to the ortho- isomer.

N-(tert-Butoxycarbonyl)-3-bromoaniline , also known as tert-butyl N-(3-bromophenyl)carbamate, is a protected amine frequently used in the synthesis of complex organic molecules. chemicalbook.com Its preparation typically involves the reaction of 3-bromoaniline (B18343) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This compound is a valuable intermediate for introducing a 3-aminophenyl moiety via cross-coupling reactions. For instance, it can be used in palladium-catalyzed reactions to form carbon-carbon or carbon-nitrogen bonds at the 3-position, leading to a wide array of substituted aniline derivatives that are precursors for pharmaceuticals and materials.

N-(tert-Butoxycarbonyl)-4-bromoaniline is the N-Boc protected form of 4-bromoaniline. sigmaaldrich.com The para-position of the bromine atom makes this isomer a particularly ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. sigmaaldrich.com This reaction allows for the formation of biaryl compounds, which are common structural motifs in many biologically active molecules. sigmaaldrich.com The Boc protecting group modulates the reactivity of the amino group, preventing it from interfering with the coupling reaction, and can be easily removed under acidic conditions in a later synthetic step. ontosight.ai

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| N-(tert-Butoxycarbonyl)-3-bromoaniline | 25216-74-4 | C₁₁H₁₄BrNO₂ | 272.14 | N/A |

| N-(tert-Butoxycarbonyl)-4-bromoaniline | 131818-17-2 | C₁₁H₁₄BrNO₂ | 272.14 | 103-106 |

Analogues with Different Halogen Substituents (e.g., 2-iodoaniline)

Replacing the bromine atom with a different halogen, such as iodine, alters the reactivity of the carbon-halogen bond, which is a key factor in many cross-coupling reactions. Generally, the reactivity order for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.

N-Boc-2-iodoaniline is the iodine analogue of the parent compound. Its development is closely tied to advancements in cross-coupling reactions for synthesizing functionalized anilines. The C-I bond is more reactive than the C-Br bond, often allowing for milder reaction conditions and higher efficiency in palladium-catalyzed processes like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enhanced reactivity makes N-Boc-2-iodoaniline a preferred substrate in cases where the corresponding bromoaniline is sluggish or unreactive. It serves as a critical building block for synthesizing various heterocyclic compounds, such as indoles and quinolinones. The synthesis of this analogue can be achieved either by the Boc protection of the readily available 2-iodoaniline (B362364) or through a two-step process involving the iodination of aniline followed by protection of the amino group. guidechem.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| N-Boc-2-iodoaniline | 161117-84-6 | C₁₁H₁₄INO₂ | 319.14 | Precursor for cross-coupling reactions |

Modified N-Protected Anilines in Related Synthetic Strategies

The choice of the N-protecting group is critical in multi-step syntheses. While the tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups can offer advantages in specific synthetic contexts. ontosight.ai The modification of the protecting group or the aniline scaffold itself is a common strategy to modulate reactivity, solubility, and selectivity.

Future Directions and Emerging Methodologies in N Tert Butoxycarbonyl 2 Bromoaniline Research

Asymmetric Synthesis and Enantioselective Transformations

The development of catalytic enantioselective transformations is a paramount goal in modern synthesis, enabling the creation of chiral molecules with high stereocontrol. epfl.ch While N-(tert-Butoxycarbonyl)-2-bromoaniline is achiral, its future lies in its use as a prochiral substrate or a precursor in reactions that generate stereocenters. The focus is on leveraging the existing functional groups to direct asymmetric reactions.

Future research will likely involve the development of methods for the enantioselective functionalization of molecules derived from this compound. For instance, subsequent reactions on derivatives of this compound could involve asymmetric C-H activation or enantioselective additions to adjacent functional groups. The use of chiral ligands in transition metal-catalyzed reactions is a promising approach. yale.edu For example, chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be employed in palladium-catalyzed reactions to induce asymmetry in products derived from this bromoaniline. nih.gov

Key areas of exploration include:

Catalytic Asymmetric C-H Functionalization: Developing chiral catalysts that can selectively functionalize C-H bonds ortho to the amino group, creating axial chirality or new stereocenters after further transformations.

Enantioselective Coupling Reactions: Designing reactions where the coupling of this compound with a chiral partner proceeds with high diastereoselectivity, or where a chiral catalyst controls the formation of a new stereocenter during the coupling process.

Derivatization into Chiral Scaffolds: Using the bromoaniline as a starting material for multi-step syntheses that build chiral heterocyclic frameworks, where the stereochemistry is introduced in a key enantioselective step. nuph.edu.uanih.gov

Table 1: Potential Asymmetric Transformations Involving this compound Derivatives

| Transformation Type | Catalytic System (Example) | Potential Outcome |

| Asymmetric C-H Arylation | Pd(OAc)₂ with Chiral Ligand | Axially chiral biaryl compounds |

| Enantioselective Suzuki Coupling | Pd₂(dba)₃ with Chiral Phosphine Ligand | Chiral biaryl atropisomers |

| Diastereoselective Mannich Reaction | Chiral Organocatalyst | Enantioenriched β-amino carbonyl compounds |

| Asymmetric Hydroamination | Rh or Ir complex with Chiral Diphosphine | Chiral amine derivatives |

Integration with Photoredox Catalysis and Electrocatalysis

Photoredox and electrocatalysis offer mild and sustainable alternatives to traditional synthetic methods, often enabling novel reactivity through single-electron transfer (SET) mechanisms. princeton.edu The integration of this compound with these technologies is a burgeoning field. The aryl bromide moiety is an excellent handle for radical-based transformations under photoredox conditions.

Visible-light photoredox catalysis can be used to generate an aryl radical from the C-Br bond, which can then participate in a variety of coupling reactions that are complementary to traditional palladium-catalyzed methods. nih.gov This approach avoids the need for stoichiometric organometallic reagents and often proceeds at room temperature. beilstein-journals.org Electrocatalysis provides another means to achieve redox transformations, offering precise control over the reaction's driving force through applied potential.

Emerging applications in this area include:

Photoredox-Mediated Cross-Coupling: Coupling the aryl radical generated from this compound with various partners, including alkenes, alkynes, and heteroarenes, under mild, light-induced conditions.

Reductive C-H Functionalization: Combining photoredox catalysis with a hydrogen atom transfer (HAT) catalyst to functionalize remote C-H bonds in substrates, using the bromoaniline derivative as the arylating agent.

Electrochemical Synthesis: Employing electrochemical methods for the synthesis and functionalization of this compound derivatives, potentially enabling unique regioselectivity or reactivity patterns not accessible through other means.

Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is rapidly becoming a transformative technology in chemical manufacturing and discovery. researchgate.net Its advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and ease of scalability, make it highly suitable for methodologies involving this compound. durham.ac.uk

The synthesis of this compound itself can be optimized in flow reactors, allowing for safer handling of reagents and improved yield and purity. More significantly, its use as a key building block in multi-step, automated syntheses is a major area of future development. beilstein-journals.org Telescoped flow synthesis, where the output of one reactor is directly fed into the next, can streamline the production of complex molecules, such as pharmaceuticals or agrochemicals, from simple precursors like this bromoaniline. nih.gov

Key developments are expected in:

Continuous Production: Designing end-to-end flow processes for the synthesis of active pharmaceutical ingredients (APIs) starting from this compound.

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems to rapidly generate libraries of diverse molecules for screening purposes.

Hazardous Reaction Management: Utilizing the safety benefits of microreactors to perform potentially hazardous reactions, such as nitrations or metallations, on derivatives of this compound. unimi.it

Strategic Implementation in Convergent and Divergent Synthetic Sequences

The bifunctional nature of this compound—possessing an ortho-bromo substituent and a protected amine—makes it an exceptionally valuable component in both convergent and divergent synthetic strategies.

In convergent synthesis , complex molecular fragments are prepared separately and then joined together in the final stages. beilstein-journals.org this compound can serve as a linchpin fragment, where the bromine atom allows for coupling with one complex partner (e.g., via Suzuki or Buchwald-Hartwig coupling), and the amino group, after deprotection, allows for linkage to a second partner (e.g., via amidation or reductive amination).

In divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point. The bromine and amino functionalities can be elaborated in various sequences and with a wide range of reagents to produce a diverse set of molecules from a single precursor. For example, the bromine can be converted into a range of functional groups (e.g., boronic esters, organozinc reagents) before further reaction, while the amine can be acylated or alkylated with different partners.

Table 2: Application of this compound in Synthetic Strategies

| Strategy | Role of this compound | Example Reaction Sequence |

| Convergent | Central building block linking two advanced intermediates | 1. Suzuki coupling at C-Br with Fragment A. 2. Boc deprotection. 3. Amide coupling with Fragment B. |

| Divergent | Common precursor for a library of analogues | 1. Suzuki coupling with various boronic acids. 2. Boc deprotection and acylation with various acyl chlorides. |

Exploration of Novel Reactivity Patterns and Uncharted Applications

Beyond its established role as a protected aniline (B41778) for cross-coupling, future research will delve into the untapped reactivity of this compound. The interplay between the bulky N-Boc group and the ortho-bromine atom can influence the electronic and steric properties of the molecule, leading to new and unexpected reaction pathways. researchgate.net

One area of interest is the directed metallation of the aromatic ring. While the bromine atom is typically used for cross-coupling, ortho-lithiation directed by the carbamate (B1207046) group could provide an alternative route to functionalization, potentially offering different regioselectivity. Furthermore, the N-Boc group itself is not merely a passive spectator; its reactivity can be exploited. researchgate.net For example, under certain conditions, it can participate in cyclization reactions or act as a source of tert-butyl cation.

Uncharted applications for this compound and its derivatives are also emerging, particularly in materials science and medicinal chemistry. Its incorporation into conjugated polymers could modulate their electronic properties, while its presence in novel heterocyclic scaffolds continues to be a fruitful area for the discovery of new bioactive agents.

Future research may focus on:

N-Heterocyclic Carbene (NHC) Catalysis: Exploring novel annulation or rearrangement reactions catalyzed by NHCs, where this compound or its imine derivatives could serve as unique substrates. rsc.org

Frustrated Lewis Pair Chemistry: Investigating the potential for the sterically hindered amino group (after deprotection) to act as a component of a frustrated Lewis pair for the activation of small molecules.

Medicinal Chemistry Scaffolds: Utilizing the compound as a starting point for the synthesis of novel kinase inhibitors or other targeted therapeutics, where the 2-bromoaniline (B46623) motif is a key pharmacophore.

常见问题

Q. What are the optimal synthetic routes for preparing N-(tert-Butoxycarbonyl)-2-bromoaniline with high purity?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via a Schotten-Baumann reaction or using Boc anhydride (Boc₂O) under basic conditions. For 2-bromoaniline derivatives, a two-step protocol is recommended:

Protection : React 2-bromoaniline with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like DMAP (4-dimethylaminopyridine) or triethylamine (TEA) at 0–25°C for 12–24 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water yields >95% purity. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (e.g., tert-butyl singlet at δ 1.3–1.5 ppm) .

Q. How does the bromine substituent at the ortho position influence the stability of N-Boc-2-bromoaniline during storage?

- Methodological Answer : The ortho-bromine atom increases steric hindrance, reducing hydrolysis of the Boc group. However, light exposure may cause C-Br bond cleavage. Recommendations:

- Store under inert gas (N₂/Ar) at –20°C in amber vials.

- Monitor degradation via TLC (Rf shift) or FT-IR (loss of Boc carbonyl peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Boc protection of 2-bromoaniline derivatives?

- Methodological Answer : Yield discrepancies (e.g., 70–95%) may arise from:

- Base choice : DMAP accelerates Boc activation but may cause side reactions with electron-deficient anilines.

- Solvent polarity : THF favors slower, controlled reactions vs. DCM’s rapid kinetics.

Experimental Design : - Conduct a DoE (Design of Experiments) varying bases (TEA vs. DMAP), solvents, and temperatures.

- Track intermediates via in situ IR or LC-MS to identify competing pathways (e.g., overprotection or dehalogenation) .

Q. What strategies ensure regioselective functionalization of N-Boc-2-bromoaniline in cross-coupling reactions?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura or Ullmann couplings, but steric hindrance from the Boc group may reduce reactivity.

Q. How can researchers analyze competing decomposition pathways during Boc deprotection of N-Boc-2-bromoaniline?

- Methodological Answer : Boc deprotection with TFA or HCl/dioxane may cleave the C-Br bond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。